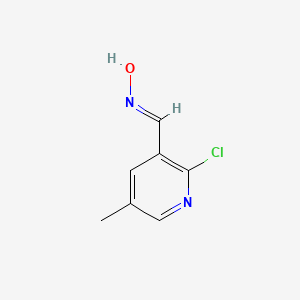

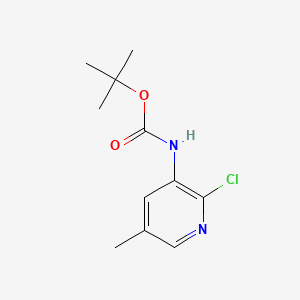

(E)-2-氯-5-甲基烟酰醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oximes are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Synthesis Analysis

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis

Oxime esters are synthesized and functionalized based on directed molecular structure design to synthesize an efficient adsorbent with antimicrobial activity . They unfold splendid adsorption capacity at pH=6.0 because of abundant holey structure and mighty chelation for oxime groups .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .科学研究应用

有机磷中毒解毒剂

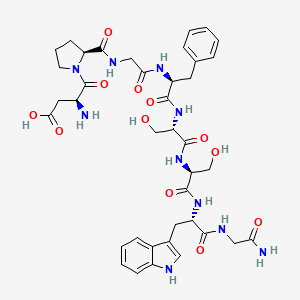

肟类化合物,包括“(E)-2-氯-5-甲基烟酰醛肟”,以其广泛用作有机磷 (OP) 中毒解毒剂而闻名 {svg_1}. 它们能够重新激活酶——乙酰胆碱酯酶 (AChE),这对于治疗 OP 中毒至关重要 {svg_2}.

医药中间体

肟类化合物是合成多种药理衍生物的重要中间体 {svg_3}. 它们在开发新药和治疗剂中发挥着重要作用 {svg_4}.

抗菌剂

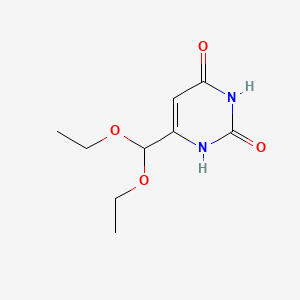

基于肟的青霉素已成为一类重要的药物,它们具有改进的疗效,并且对革兰氏阳性和革兰氏阴性病原体具有广谱抗菌活性 {svg_5}.

抗真菌剂

肟类化合物以其抗真菌活性而闻名 {svg_6}. 它们可用于开发新的抗真菌药物和治疗方法 {svg_7}.

抗炎剂

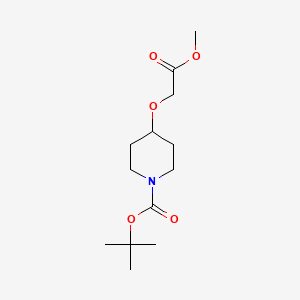

肟类化合物具有抗炎特性 {svg_8}. 它们可用于治疗各种炎症性疾病,包括类风湿性关节炎等自身免疫性疾病 {svg_9}.

抗氧化剂

肟类化合物具有抗氧化活性 {svg_10}. 它们可以帮助中和体内的有害自由基,从而促进整体健康和福祉 {svg_11}.

抗癌剂

肟类化合物具有抗癌活性 {svg_12}. 它们可用于开发新的抗癌药物和治疗方法 {svg_13}.

治疗病原性疾病的治疗剂

新型肟类化合物被认为是治疗病原性疾病的潜在药物 {svg_14}. 它们可以用作各种癌症和炎症的辅助治疗 {svg_15}.

作用机制

(E)-2-Chloro-5-methylnicotinaldehyde oxime is an aldehyde oxime that acts as an enzyme inhibitor. It binds to the active site of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes, and inhibits its activity. This inhibition results in the accumulation of aldehydes in the body, which can lead to a variety of physiological effects.

Biochemical and Physiological Effects

(E)-2-Chloro-5-methylnicotinaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes. This inhibition can lead to the accumulation of aldehydes in the body, which can lead to a variety of physiological effects, including changes in blood pressure, heart rate, respiration rate, and body temperature. In addition, (E)-2-Chloro-5-methylnicotinaldehyde oxime has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects.

实验室实验的优点和局限性

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a useful tool for scientists and researchers due to its unique properties. It is easy to synthesize and has a high yield. In addition, (E)-2-Chloro-5-methylnicotinaldehyde oxime is stable and can be stored for long periods of time. However, (E)-2-Chloro-5-methylnicotinaldehyde oxime is not suitable for use in humans due to its potential toxicity.

未来方向

There are a number of potential future directions for research involving (E)-2-Chloro-5-methylnicotinaldehyde oxime. Further research could be conducted to investigate the effects of (E)-2-Chloro-5-methylnicotinaldehyde oxime on other enzymes involved in the metabolism of aldehydes. In addition, further research could be conducted to investigate the effects of (E)-2-Chloro-5-methylnicotinaldehyde oxime on other physiological processes. Finally, further research could be conducted to investigate the potential therapeutic applications of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

合成方法

(E)-2-Chloro-5-methylnicotinaldehyde oxime is synthesized by the reaction of 5-methylnicotinaldehyde with hydroxylamine hydrochloride in aqueous acetic acid. The reaction is carried out at room temperature and yields a white solid product that is recrystallized from ethanol. The yield of (E)-2-Chloro-5-methylnicotinaldehyde oxime is typically greater than 95%.

属性

IUPAC Name |

(NE)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXHHVLUUMAQPZ-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N=C1)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)